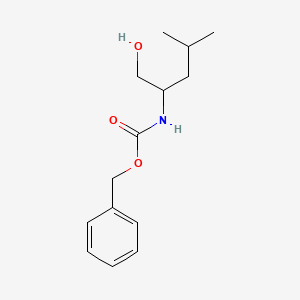

Benzyl (1-hydroxy-4-methylpentan-2-yl)carbamate

Description

Cbz-DL-Leucinol, also known as benzyl (1-hydroxy-4-methylpentan-2-yl)carbamate, is an organic compound with the molecular formula C14H21NO3 and a molar mass of 251.32 g/mol . It is an acyl-protected alcohol derivative of D-leucine and is commonly used in chemical synthesis as a chiral inducer, a chiral monetil synthetic agent, and an intermediate of a chiral propionitrile synthetic agent .

Properties

IUPAC Name |

benzyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGARWTHXCINBQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of Cbz-DL-Leucinol typically involves a multi-step synthetic route. One common method starts with D-leucine, which is reacted with benzyl chloroformate to form Cbz-D-leucine ester. This ester is then reduced and deprotected to yield Cbz-DL-Leucinol . The reaction conditions often involve the use of sodium hydroxide, tetrahydrofuran, and isobutyl chloroformate at controlled temperatures .

Chemical Reactions Analysis

Cbz-DL-Leucinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group, using reagents like benzyl chloroformate

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Enzyme Inhibition:

Benzyl (1-hydroxy-4-methylpentan-2-yl)carbamate has been studied for its inhibitory effects on cholinesterases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). Research indicates that certain derivatives of this compound exhibit significant inhibition of BChE, with some showing up to nine times higher activity than the clinically used drug rivastigmine. For instance, specific derivatives demonstrated an IC50 value of 4.33 µM for BChE inhibition, indicating strong potential for treating conditions such as Alzheimer's disease by enhancing cholinergic transmission through the inhibition of these enzymes .

Selectivity and Reactivation Studies:

The selectivity index of these compounds was notably high, suggesting that they preferentially inhibit BChE over AChE. This selectivity is crucial for minimizing side effects associated with broad-spectrum cholinesterase inhibitors. Moreover, studies on the reactivation of inhibited BChE revealed that certain derivatives allowed for significant reactivation after a period, indicating a reversible inhibition mechanism that could be beneficial in therapeutic contexts .

Neuropharmacological Research

Potential Neuroprotective Effects:

The neuroprotective properties of this compound and its derivatives have been explored in various in vitro studies. The compound's ability to inhibit cholinesterases suggests it may help in mitigating neurodegenerative processes. By preventing the breakdown of acetylcholine, it can enhance synaptic transmission and potentially protect neurons from degeneration associated with diseases like Alzheimer's .

Synthesis and Characterization

Synthetic Pathways:

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The characterization of synthesized compounds is performed using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These methods confirm the structural integrity and purity of the compounds produced .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Cbz-DL-Leucinol involves its role as a chiral inducer in chemical reactions. It interacts with molecular targets through its hydroxyl and carbamate groups, facilitating the formation of chiral centers in the resulting products . The specific pathways and molecular targets depend on the context of its use in synthesis.

Comparison with Similar Compounds

Cbz-DL-Leucinol can be compared with other similar compounds such as:

Cbz-L-Leucinol: Another chiral inducer with similar applications but different stereochemistry.

Benzyl chloroformate: Used for amine protection and deprotection in peptide synthesis.

Cbz-protected amino acids: Commonly used in peptide synthesis for their ability to protect amino groups during reactions.

Cbz-DL-Leucinol is unique due to its specific stereochemistry and its role as an intermediate in the synthesis of chiral propionitrile synthetic agents .

Biological Activity

Benzyl (1-hydroxy-4-methylpentan-2-yl)carbamate, a compound belonging to the class of carbamates, has garnered attention for its biological activity, particularly as an inhibitor of cholinesterases. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that introduce the carbamate functional group to a benzyl moiety. The final product is characterized by its melting point and spectral data, confirming its identity and purity. For instance, one study reported a yield of 88% with a melting point range of 80–82 °C, indicating successful synthesis .

Inhibition of Cholinesterases

This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a therapeutic strategy in treating neurodegenerative diseases like Alzheimer's.

Key Findings:

- The compound exhibited significant inhibitory activity against BChE with an IC50 value reported at approximately 8.52 µM. This level of inhibition is notably higher than that of rivastigmine, a standard treatment for Alzheimer’s disease .

- Selectivity indices for the compound were also impressive, with some derivatives showing up to 34 times greater selectivity for BChE over AChE .

The mechanism by which this compound inhibits cholinesterases involves the formation of a transient Michaelis complex followed by carbamylation of the enzyme. This process leads to a stable enzyme-inhibitor complex that significantly reduces enzyme activity.

Table 1: Inhibitory Potency of Selected Carbamates

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Rivastigmine | ~40 | - |

| This compound | 8.52 | 34 |

| Benzyl {(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl}carbamate | 4.33 | 10 |

| Benzyl {(2S)-1-(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | 6.57 | 10 |

Case Studies

Several studies have explored the biological activity of this compound derivatives in vitro:

- Study on BChE Inhibition : A comprehensive evaluation demonstrated that derivatives exhibited varying degrees of inhibition, with some being more effective than rivastigmine. The study utilized molecular docking techniques to elucidate binding interactions at the active site of BChE .

- Reactivation Studies : Research also focused on the reactivation potential of inhibited BChE. After inhibition by certain derivatives, reactivation was observed to be approximately 30% after 24 hours, indicating a reversible inhibition mechanism .

Molecular Modeling Studies

Molecular modeling studies have provided insights into the binding affinities and interactions between this compound and cholinesterases. These studies utilized techniques such as molecular docking and dynamics simulations to predict how variations in molecular structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.